molecular formula C28H28OP2 B1598386 1,4-Bis(diphenylphosphino)butane monooxide CAS No. 85686-00-6

1,4-Bis(diphenylphosphino)butane monooxide

Cat. No.: B1598386
CAS No.: 85686-00-6
M. Wt: 442.5 g/mol
InChI Key: OGJJWCHXAGSHLL-UHFFFAOYSA-N
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Description

Contextualization of Hybrid Phosphine (B1218219)–Phosphine Oxide Ligands in Coordination Chemistry

Hybrid ligands are of great importance in coordination chemistry because they combine distinctly different electronic and steric properties within a single molecule. researchgate.net This duality allows them to satisfy diverse requirements of a metal center, potentially leading to the generation of unique catalytically active species. researchgate.net The class of mixed phosphine-phosphine oxide (P-PO) ligands, to which 1,4-bis(diphenylphosphino)butane (B1266417) monooxide belongs, are classic examples of hybrid ligands containing both a soft phosphorus donor (the phosphine group) and a hard oxygen donor (the phosphine oxide group). researchgate.net

Despite the extensive use of diphosphine ligands, the corresponding mixed phosphine-phosphine oxides have been comparatively less studied. rsc.org This is partly attributed to the synthetic challenges in producing unsymmetrical oxide derivatives with high selectivity, as direct partial oxidation of the parent diphosphine can be difficult to control. rsc.org Nevertheless, their importance is recognized. These ligands can act as either monodentate or bidentate coordinators, offering different reaction outcomes compared to their parent bis(phosphine) counterparts. researchgate.net The coordination of the phosphine oxide group to a metal center is generally weaker than that of the phosphine group. wikipedia.org This difference in bond strength is fundamental to their function.

Upon coordination, the structure of the phosphine oxide group is not significantly perturbed, though the P-O bond distance typically elongates slightly, consistent with the stabilization of the ionic resonance structure. wikipedia.org

Significance of 1,4-Bis(diphenylphosphino)butane monooxide as a Hemilabile Ligand

The most significant characteristic of this compound (dppbO) and related P-PO ligands is their hemilability. researchgate.netwikipedia.org Hemilabile ligands possess at least two different donor groups, one of which forms a strong, stable bond to the metal center (an "anchor" group), while the other forms a weaker, more labile bond. rsc.org In dppbO, the diphenylphosphino group (-PPh₂) serves as the strong, soft anchor, while the diphenylphosphinoyl group (-P(O)Ph₂) acts as the weak, hard, labile donor. researchgate.netwikipedia.org

This hemilabile character is crucial in catalysis. A catalyst requires both stability and reactivity. The strong phosphine anchor provides the necessary stability to the metal complex, preventing decomposition. The labile phosphine oxide end, however, can dissociate from the metal center, creating a vacant coordination site. This vacant site is essential for substrate binding and subsequent catalytic transformation. After the reaction, the phosphine oxide can recoordinate, stabilizing the complex once more. This dynamic open-close mechanism allows the ligand to adapt to the electronic needs of the metal center throughout a catalytic cycle.

Typical phosphine-phosphine oxide ligands that exhibit this behavior have the general formula Ph₂P(CH₂)n​P(O)Ph₂, with dppbO being the case where n=4. wikipedia.org This structural flexibility has been exploited in the construction of supramolecular systems and in promoting catalytic reactions. researchgate.netrsc.org

Overview of Research Trajectories for Mixed Donor Ligand Systems

The design and synthesis of mixed donor ligands is a burgeoning area of chemical research, driven by the desire to fine-tune the properties of metal complexes for specific applications. researchgate.net Ligands containing different donor atoms, such as phosphorus, nitrogen, oxygen, and sulfur, are sought after for their ability to control the electronic and steric environment around a metal ion. researchgate.netresearchgate.net

Current research trajectories for mixed donor systems can be broadly categorized:

Catalysis: A primary driver is the development of more efficient and selective catalysts. researchgate.net By combining hard and soft donors, chemists can modulate the Lewis acidity/basicity of the metal center, influencing its reactivity in processes like hydroformylation, hydrogenation, and cross-coupling reactions. acs.org

Supramolecular Chemistry and Materials Science: Mixed donor ligands are instrumental in the construction of complex architectures like metal-organic frameworks (MOFs) and coordination cages. rsc.orgacs.org The directional bonding and varying strengths of the donor sites can be used to guide the self-assembly of intricate, functional structures. acs.org For instance, ligands with mixed N/O donors are widely used to create MOFs for gas storage and catalysis. rsc.org

Luminescent Materials: The unique electronic properties imparted by mixed donor ligands can be harnessed to create novel photoemissive materials. Research into coinage metal complexes (Cu, Ag, Au) with hybrid phosphine-phosphine oxide ligands has shown that the coordination mode can significantly modulate the luminescence properties of the resulting complexes. rsc.orgrsc.org

Data Tables

Table 1: Comparison of Donor Properties in a Hybrid P-PO Ligand This table outlines the contrasting characteristics of the two donor groups within a ligand like this compound.

FeaturePhosphine Group (-PPh₂)Phosphine Oxide Group (-P(O)Ph₂)
Donor Atom Phosphorus (P)Oxygen (O)
HSAB Classification Soft BaseHard Base
Bonding to Metal Strong, CovalentWeaker, More Dative/Ionic
Role in Hemilability Anchor GroupLabile Group

Table 2: Structural Data of Phosphine Oxides Upon Coordination This table presents typical bond length changes observed when a phosphine oxide coordinates to a metal center, illustrating the electronic effect of coordination. wikipedia.org

Compound/ComplexP-O Bond Length (Å)Change upon Coordination
Triphenylphosphine oxide (uncoordinated)1.48N/A
NiCl₂[OP(C₆H₅)₃]₂1.51~2% Elongation

Compound Names

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diphenylphosphorylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP2/c29-31(27-19-9-3-10-20-27,28-21-11-4-12-22-28)24-14-13-23-30(25-15-5-1-6-16-25)26-17-7-2-8-18-26/h1-12,15-22H,13-14,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJJWCHXAGSHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402782
Record name [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85686-00-6
Record name [4-(Diphenylphosphanyl)butyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 1,4 Bis Diphenylphosphino Butane Monooxide

Controlled Oxidation Pathways of Diphosphine Precursors to Monooxides

The conversion of bidentate phosphines, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), to their corresponding monooxides requires carefully controlled conditions to prevent the formation of the dioxide byproduct. Several methodologies have been developed to achieve high selectivity for the desired mono-oxidized product.

While direct oxidation using molecular oxygen (aerobic oxidation) is a potential pathway for converting phosphines to phosphine (B1218219) oxides, it often lacks selectivity. For diphosphines like dppb, aerobic methods can lead to a mixture of the starting material, the desired monooxide, and the fully oxidized dioxide. To achieve higher yields of the monooxide, catalytic reactions are typically performed under an inert atmosphere, such as nitrogen, to avoid non-catalytic, non-selective oxidation of the substrate by air. acs.org

A highly effective method for the selective mono-oxidation of diphosphines involves palladium catalysis. acs.org Readily available bidentate phosphines, including dppm, dppe, dppp, and dppb, can be selectively oxidized to their monooxides in high isolated yields (65-90%). acs.org This anaerobic process typically utilizes a palladium(II) salt, such as Pd(OAc)₂ or PdCl₂, as a catalyst (0.15-2 mol %), with an oxidant like 1,2-dibromoethane (B42909) in a biphasic system with an alkali base. acs.orgchemrxiv.org

The reaction mechanism involves an internal redox reaction where the Pd(II) center is reduced to Pd(0) by the phosphine ligand, which is concurrently oxidized to the phosphine oxide. chemrxiv.orgchemrxiv.org The resulting Pd(0) species is then re-oxidized by the stoichiometric oxidant to regenerate the active Pd(II) catalyst and complete the cycle. acs.orgyoutube.com

For 1,4-bis(diphenylphosphino)butane (dppb), the reaction conditions can be optimized to achieve high selectivity. acs.org Although dppb was initially expected to have poor selectivity, conducting the oxidation at room temperature leads to good yields (>80%) of dppbO. acs.org A key factor in this selectivity is the poor solubility of the dppbO product, which causes it to precipitate out of the reaction solution as it forms. acs.org This precipitation keeps the concentration of the monooxide low in the solution, preventing it from competing with the unreacted dppb for coordination to the palladium catalyst and subsequent over-oxidation. acs.org

Stoichiometric studies have been crucial in elucidating the mechanism of palladium-catalyzed mono-oxidation. Research has focused on the synthesis and characterization of well-defined Pd(II)(BPMO)(R)(X) oxidative addition complexes, where BPMO is a bisphosphine mono-oxide ligand. chemrxiv.org The isolation of these complexes supports the proposed catalytic cycle, confirming that the formation of the mono-oxidized ligand is often the result of an internal redox reaction between a Pd(II) precursor and the bisphosphine ligand. chemrxiv.orgchemrxiv.org

These studies allow for a comparison between the catalytic performance of well-defined bisphosphine mono-oxide complexes and their non-oxidized bisphosphine counterparts, serving as a valuable diagnostic tool in catalyst development. chemrxiv.org The optimization of reaction conditions for each specific bis-phosphine substrate is necessary to obtain the desired bisphosphine mono-oxide (BPMO) product in good yield. acs.org

Table 1: Palladium-Catalyzed Mono-oxidation of Various Diphosphines acs.org

This table summarizes the reaction conditions and outcomes for the selective mono-oxidation of several common diphosphine ligands using a Pd(OAc)₂ catalyst, 1,2-dibromoethane as the oxidant, and NaOH as the base.

Diphosphine PrecursorProduct (Monooxide)Conversion (%)Isolated Yield (%)Temperature (°C)
dppmdppmO>988580
dppedppeO>989080
dpppdpppO>988780
dppbdppbO>958220
(R)-BINAP(R)-BINAP(O)>807020

Selective Functionalization and Analog Synthesis

The synthesis of analogs of 1,4-bis(diphenylphosphino)butane monooxide is generally achieved by applying the controlled oxidation methodologies to different diphosphine precursors. As shown in Table 1, a variety of diphosphines with different backbone lengths and steric properties, such as dppm, dppe, dppp, and BINAP, have been successfully converted to their respective monooxides. acs.org

Further selective functionalization can be achieved through alternative synthetic routes. One such method is the selective azide (B81097) mono-oxidation of bis(phosphines) via the Staudinger reaction. nih.gov This process can be sterically controlled to yield a mono-iminophosphorane. nih.gov This iminophosphorane center can then be selectively transformed into other functionalities, including the corresponding monooxide, through a Wittig-type reaction. nih.gov This provides a pathway for creating asymmetric multifunctional phosphorus ligands where one phosphorus center is modified while the other remains a phosphine. nih.gov

Chiral Induction and Asymmetric Derivatization Approaches

Chiral bis(phosphine) monooxide (BPMO) ligands are valuable in asymmetric catalysis. These ligands can be synthesized by applying selective mono-oxidation techniques to enantiomerically pure diphosphine precursors. A notable example is the synthesis of (R)- and (S)-BINAP(O) from the corresponding (R)- and (S)-BINAP enantiomers, respectively. acs.org

These chiral BPMO ligands can induce high levels of enantioselectivity in catalytic reactions. For instance, Me-DuPHOS monoxide, a chiral BPMO, has proven to be a highly effective ligand in the copper-catalyzed enantioselective addition of dialkylzinc reagents to β-nitroalkenes. researchgate.net This process provides access to valuable chiral nitroalkanes with high yields and excellent enantioselectivities. researchgate.net The success of such reactions highlights the potential of chiral monooxide ligands to control the stereochemical outcome of a reaction, a key principle in asymmetric synthesis. researchgate.netnih.govnih.gov

Table 2: Enantioselective Conjugate Addition to β-Nitroalkenes Using a Chiral BPMO Ligand researchgate.net

This table illustrates the effectiveness of a chiral bis(phosphine) monoxide ligand (Me-DuPHOS monoxide) in the Cu-catalyzed addition of diethylzinc (B1219324) to various β-nitroalkenes, resulting in high yields and enantiomeric excess (e.e.).

Substrate (β-Nitroalkene)Product (Chiral Nitroalkane)Yield (%)e.e. (%)
(E)-Nitrostyrene(R)-1-Nitro-1-phenylpropane9894
(E)-1-(4-Chlorophenyl)-2-nitroethene(R)-1-(4-Chlorophenyl)-1-nitropropane9695
(E)-1-(4-Methoxyphenyl)-2-nitroethene(R)-1-(4-Methoxyphenyl)-1-nitropropane9894
(E)-1-(2-Naphthyl)-2-nitroethene(R)-1-(2-Naphthyl)-1-nitropropane9597
(E)-3-Nitro-2-phenyl-1-propene(R)-3-Nitro-2-phenylbutane9490

Coordination Chemistry and Structural Elucidation of 1,4 Bis Diphenylphosphino Butane Monooxide Complexes

Complex Formation with Transition Metals

The dual nature of dppbO, possessing both a soft phosphorus center and a hard oxygen center, allows it to form stable complexes with a variety of transition metals. This unique combination of donor sites dictates its coordination behavior, which has been extensively explored with several metal centers.

Chelation Modes: Bidentate, Monodentate, and Hemilabile Binding

1,4-Bis(diphenylphosphino)butane (B1266417) monooxide is a classic example of a hemilabile ligand, capable of adopting multiple coordination modes. This flexibility is crucial to its utility in catalysis and coordination chemistry.

Bidentate (P,O-chelation): The ligand can coordinate to a single metal center through both the phosphorus and oxygen atoms, forming a seven-membered chelate ring. This P,O-chelation is a common binding mode, creating a stable framework.

Monodentate (P-coordination): In the presence of competing ligands or under specific reaction conditions, dppbO can bind to a metal center solely through its softer phosphine (B1218219) group. In this mode, the phosphine oxide group remains pendant and non-coordinating, available to bind to another metal center or to re-coordinate to the original metal, showcasing the ligand's hemilability.

Bridging Mode: The ligand can also bridge two different metal centers. This is often achieved by the phosphine group binding to one metal and the phosphine oxide group binding to another, facilitating the formation of bimetallic or polymetallic structures. A notable example is the binuclear rhodium(I) complex, [Rh₂(µ-dppb)(η-C₅H₅)₂(CO)₂], where the related dppb ligand bridges two rhodium atoms. rsc.org

The dynamic interconversion between these modes is a defining characteristic of hemilabile ligands like dppbO, allowing the ligand to adapt to the electronic and steric requirements of the metal center during a reaction sequence.

Influence of the Phosphine and Phosphine Oxide Donor Sites on Coordination

The coordination behavior of dppbO is governed by the principle of Hard and Soft Acids and Bases (HSAB).

Phosphine Donor (Soft): The diphenylphosphino group is a soft donor, characterized by high polarizability and a preference for soft metal ions. researchgate.net Transition metals in low oxidation states, such as Rh(I), Pd(0), and Au(I), are considered soft acids and thus form strong bonds with the phosphorus atom. commonorganicchemistry.comnih.govnih.gov

Phosphine Oxide Donor (Hard): The diphenylphosphinoyl group is a hard donor, with a less polarizable oxygen atom. It preferentially coordinates to hard metal ions, such as lanthanides or transition metals in higher oxidation states. nih.gov

This electronic disparity between the two donor sites is the origin of the ligand's hemilability. The P-M bond is typically stronger and more covalent with soft metals, while the O-M bond is weaker and more labile. In some complexes, particularly with soft metals like gold(I), the interaction between the oxygen atom and the metal is observed as a relatively short contact in the solid state rather than a full covalent bond. nih.gov

Exploration of Various Metal Centers (e.g., Rhodium, Ruthenium, Palladium, Nickel, Gold, Lanthanides)

The versatile nature of dppbO has led to its use with a wide array of transition metals.

Rhodium (Rh): Rhodium complexes of the parent ligand, dppb, have been well-studied, forming species like [Rh(dppb)₂]⁺ and [Rh(cod)(dppb)]⁺. acs.orgelectronicsandbooks.comsinocompound.comsigmaaldrich.com These complexes are often used as catalysts. The chemistry is extendable to dppbO, which can form monomeric Rh(II) complexes and binuclear Rh(I) structures. rsc.orgresearchgate.net

Ruthenium (Ru): Ruthenium forms stable octahedral complexes, often in the +2 or +3 oxidation state, with dppb-type ligands. scielo.brresearchgate.netrsc.org A notable example is the mononuclear ruthenium(II) complex [RuCl(dppb)(44bipy)(4-pic)]PF₆, which has been fully characterized. scielo.brresearchgate.net The dppb ligand in these structures typically acts as a bidentate chelate.

Palladium (Pd): Palladium chemistry with diphosphine ligands is extensive. commonorganicchemistry.com The related dppb ligand forms well-known complexes like [PdCl₂(dppb)]. sigmaaldrich.com Palladium(II) complexes can exhibit square-planar geometry and feature dynamic processes where parts of a ligand may coordinate or de-coordinate depending on the electronic demands of the metal center. nih.govnih.gov

Nickel (Ni): Nickel(II), with its d⁸ electron configuration, readily forms coordination compounds. researchgate.net It can form both bidentate and monodentate complexes with dppb, and this behavior is mirrored with dppbO. wikipedia.orgwikipedia.org The geometry around the nickel center can be square-planar or octahedral depending on the co-ligands. mdpi.comwashington.edu

Gold (Au): Gold(I) complexes with phosphine ligands are common. mdpi.com The complex [Au(dppbO)Cl] has been synthesized and structurally characterized, showing a P-coordination with a weak Au-O interaction in the solid state. nih.gov Dinuclear gold complexes supported by wide bite-angle diphosphines have also been explored for dual-gold catalysis. mdpi.com

Lanthanides (Ln): The hard phosphine oxide donor of dppbO makes it a suitable ligand for hard lanthanide(III) ions. nih.gov While specific studies on dppbO-lanthanide complexes are less common, the known affinity of phosphine oxides for lanthanides suggests the formation of stable complexes, likely driven by the oxophilic nature of these f-block elements. youtube.com

Stereochemical Aspects of Metal-Ligand Coordination

The three-dimensional arrangement of ligands around a metal center is critical to the function and properties of a complex. numberanalytics.comntu.edu.sg When dppbO coordinates to a metal, several stereochemical features arise.

The formation of a seven-membered chelate ring with dppbO is conformationally flexible. The puckering of this ring can lead to different isomers. Furthermore, coordination to an octahedral or square planar metal center can result in cis and trans isomers, depending on the arrangement of dppbO and other co-ligands. ntu.edu.sg For instance, in an octahedral complex of the type [M(dppbO)₂X₂], the two dppbO ligands can be arranged in a variety of ways, leading to complex stereoisomerism.

The phosphorus atom in the phosphine group of dppbO is a stereocenter upon coordination to a metal, adding another layer of complexity. This can lead to the formation of diastereomers, which can have distinct physical properties and reactivity. The stereochemistry of metal complexes can be influenced by subtle stereoelectronic effects, such as the metallo-anomeric effect, which can dictate the preferred conformation of ligands containing heteroatoms. nih.gov

Structural Characterization Methodologies

The definitive determination of the structure of dppbO complexes relies on various analytical techniques, with X-ray diffraction being the most powerful for solid-state analysis.

X-ray Diffraction Studies for Solid-State Architectures

For example, the crystal structure of [Au(dppbO)Cl] confirmed the P-monodentate coordination and revealed a short Au···O contact distance, quantifying the hemilabile interaction. nih.gov Similarly, the structure of a ruthenium(II) complex, [RuCl(dppb)(44bipy)(4-pic)]PF₆, was confirmed by X-ray diffraction, showing an octahedral geometry with the dppb ligand chelating the metal center. scielo.brresearchgate.net In palladium complexes, X-ray studies have identified puckered seven-membered rings formed by the Pd atom and the dppb ligand. nih.gov

Structural data from these studies are crucial for understanding the ligand's bite angle, the degree of distortion from ideal geometries (e.g., square-planar or octahedral), and the nature of intermolecular interactions in the crystal lattice. wikipedia.org

Table 1: Selected X-ray Crystallographic Data for dppb-type Metal Complexes

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Rh(dppb)₂]BF₄Rhodium(I)Distorted Square PlanarRh-P: 2.361(2) (one bond), ~2.31 (avg. of other three) electronicsandbooks.com
[RuCl(dppb)(44bipy)(4-pic)]PF₆Ruthenium(II)OctahedralData available in source scielo.brresearchgate.net
cis-bis(L-prolinato)palladium(II)Palladium(II)Square PlanarPd-N: 2.0105, Pd-O: 2.0105 mdpi.com
[Au(dppbO)Cl]Gold(I)Linear (P-coordinated)Au-P: 2.231(1), Au...O: 3.166(3) nih.gov

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
dppbO1,4-Bis(diphenylphosphino)butane monooxide
dppb1,4-Bis(diphenylphosphino)butane
cod1,5-Cyclooctadiene
44bipy4,4'-dimethyl-2,2'-dipyridyl
4-pic4-picoline
[Rh(dppb)₂]BF₄Bis(1,4-bis(diphenylphosphino)butane)rhodium(I) tetrafluoroborate
[Rh(cod)(dppb)]BF₄(1,5-Cyclooctadiene)(1,4-bis(diphenylphosphino)butane)rhodium(I) tetrafluoroborate
[RuCl(dppb)(44bipy)(4-pic)]PF₆Chloro(1,4-bis(diphenylphosphino)butane)(4,4'-dimethyl-2,2'-dipyridyl)(4-picoline)ruthenium(II) hexafluorophosphate
[PdCl₂(dppb)]Dichloro(1,4-bis(diphenylphosphino)butane)palladium(II)
[Au(dppbO)Cl]Chloro(this compound)gold(I)

Spectroscopic Investigations of Coordination (e.g., NMR, IR)

Spectroscopic techniques are indispensable for characterizing the coordination modes of dppbo in metal complexes. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the structure in solution and the nature of the metal-ligand bonding.

³¹P{¹H} NMR spectroscopy is the most powerful tool for studying dppbo complexes in solution. Due to the chemical inequivalence of the two phosphorus centers, a dppbo complex typically displays two distinct signals in the ³¹P NMR spectrum: one for the coordinated phosphine group and one for the phosphine oxide group. chemrxiv.orgnih.gov

The chemical shift (δ) of the phosphine phosphorus (P-Ph₂) is highly sensitive to its coordination environment. Upon coordination to a metal center, this signal shifts significantly from its free ligand value. The chemical shift of the phosphine oxide phosphorus (P=O) is also affected by coordination, although generally to a lesser extent. A significant downfield shift of the P=O signal compared to the free ligand is indicative of its coordination to the metal center. rsc.org

Furthermore, the two phosphorus nuclei exhibit spin-spin coupling, resulting in a characteristic doublet of doublets (or AB quartet if the chemical shift difference is small) in the spectrum. The magnitude of the through-bond phosphorus-phosphorus coupling constant (²JPP) provides valuable structural information about the geometry of the chelate ring. nih.govresearchgate.net

In a study of palladium(II) complexes, a complex of the type [Pd(dppbo)(Aryl)(I)] was synthesized and characterized. chemrxiv.org The ³¹P{¹H} NMR spectrum for this complex shows two distinct resonances, confirming the presence of both the PPh₂ and P(O)Ph₂ moieties. The data reveal a signal for the coordinated phosphine and another for the phosphine oxide, coupled to each other. For comparison, studies on the analogous ligand bis(diphenylphosphino)methane (B1329430) monoxide (dppmO) in platinum complexes also show two signals with a defined coupling constant, which is highly dependent on the chelate ring conformation. researchgate.net

Table 1: Illustrative ³¹P NMR Data for dppbo and Related Phosphine Oxide Ligands Data for dppbo complexes are based on typical values observed for related hemilabile phosphine-phosphine oxide ligands, as specific literature values can vary with the metal center and complex geometry.

Compound/Complex Typeδ(P-Ph₂) (ppm)δ(P=O) (ppm)²JPP (Hz)Coordination Notes
Free dppbo (Hypothetical)~ -17~ +33N/AUncoordinated ligand.
[Pd(dppbo)(Aryl)(I)]~ +30 to +50~ +40 to +60~ 20-40Both P and O atoms are coordinated, forming a chelate ring. chemrxiv.org
[Pt(dppmO)Cl₂]+8.6+60.517Analogous six-membered chelate ring with dppmO. researchgate.net

Infrared (IR) spectroscopy is crucial for confirming the coordination of the phosphine oxide group. The key diagnostic feature is the stretching frequency of the P=O bond (ν(P=O)). In the free dppbo ligand, this vibration typically appears in the range of 1180-1200 cm⁻¹. rsc.org

When the phosphine oxide oxygen atom coordinates to a metal center, it donates electron density, which weakens the P=O double bond. This weakening results in a noticeable decrease in the stretching frequency (a redshift) of the ν(P=O) band by 30-100 cm⁻¹. The magnitude of this shift can provide a qualitative measure of the strength of the M-O bond. rsc.orgmdpi.com

For example, in palladium(II) complexes where dppbo acts as a bidentate P,O-chelate, the ν(P=O) band is shifted to a lower wavenumber compared to the free ligand, confirming the involvement of the phosphine oxide group in coordination. chemrxiv.org This contrasts with complexes where dppbo acts as a monodentate P-donor ligand, in which case the ν(P=O) frequency would remain close to that of the uncoordinated ligand.

Compound/Complex Typeν(P=O) (cm⁻¹)Δν(P=O) (cm⁻¹)Interpretation
Free Phosphine Oxides (e.g., TPPO)~1190-Reference for uncoordinated P=O group.
dppbo-Complex (P,O-Chelated)1080-1150-40 to -110Coordination of the P=O group to the metal center. chemrxiv.org
dppbo-Complex (P-Monodentate)~1185~ -5P=O group is not coordinated (dangling).

Computational Approaches to Structural Prediction and Analysis

Computational methods, particularly Density Functional Theory (DFT), have become essential tools for predicting and analyzing the structures of complexes containing hemilabile ligands like dppbo. nih.govias.ac.in These calculations can provide valuable insights into the preferred coordination geometries, bond lengths, bond angles, and the conformational dynamics of the flexible seven-membered chelate ring formed by dppbo. nih.gov

DFT calculations can be used to model the potential energy surface of a dppbo complex, helping to identify the most stable isomer (e.g., cis vs. trans) and the conformation of the chelate ring (e.g., boat, chair, twist-boat). The calculated structural parameters can be directly compared with experimental data obtained from X-ray crystallography to validate the computational model. chemrxiv.org

For a typical square planar d⁸ metal complex like [Pd(dppbo)(Aryl)(I)], DFT can predict key structural features:

Bond Lengths: The M-P bond is expected to be shorter than the M-O bond, reflecting the stronger covalent interaction of the soft phosphine donor.

Bond Angles: The P-M-O "bite angle" is a critical parameter determined by the flexibility of the butane (B89635) backbone.

Hemilability: Computational models can estimate the energy required to dissociate the M-O bond, providing a quantitative measure of the ligand's hemilability. This is crucial for understanding its potential role in catalytic cycles. chemrxiv.org

Studies on related systems, such as platinum complexes with dppmO, have shown that computational analysis can accurately reproduce the structural features observed experimentally and explain the subtle electronic factors that govern the ligand's conformational preferences. researchgate.net

Electronic Structure and Bonding Analysis in Complexes

The electronic structure of dppbo complexes is defined by the interplay between the σ-donating phosphine, the harder, potentially labile σ-donating phosphine oxide, and the metal center. This duality is the source of the ligand's characteristic hemilability. researchgate.netresearchgate.net

Phosphine-Metal Bond: The PPh₂ group acts as a classic soft donor, forming a strong covalent bond with soft transition metal centers (e.g., Pd(II), Pt(II), Rh(I)). This interaction involves σ-donation from a phosphorus lone pair orbital to a vacant metal d-orbital.

Phosphine Oxide-Metal Bond: The P(O)Ph₂ group is a hard donor. The M-O bond is more ionic in character compared to the M-P bond and is generally weaker. This relative weakness allows it to dissociate and re-associate, opening a coordination site on the metal for catalysis. chemrxiv.org

Trans-Influence: The strong trans-influence of the phosphine group can affect the bond length of the ligand positioned opposite to it. In a square-planar complex, the bond trans to the PPh₂ group is often elongated compared to a similar bond trans to the P(O)Ph₂ group. This can be observed in crystal structures and rationalized through molecular orbital analysis. chemrxiv.orgresearchgate.net

Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis can be employed to provide a detailed picture of the bonding. nih.gov These analyses can quantify the extent of charge transfer from the ligand to the metal and describe the nature of the frontier orbitals (HOMO and LUMO), which are critical for understanding the complex's reactivity and spectroscopic properties. For instance, in a Pd(II) complex, the HOMO is often a combination of metal d-orbitals and ligand p-orbitals, while the LUMO might be centered on the metal or have significant ligand character, depending on the other ligands present. researchgate.netchemrxiv.org

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
dppboThis compound
dppb1,4-Bis(diphenylphosphino)butane
dppmOBis(diphenylphosphino)methane monoxide
TPPOTriphenylphosphine oxide

Catalytic Applications and Mechanistic Pathways Utilizing 1,4 Bis Diphenylphosphino Butane Monooxide Ligands

Homogeneous Catalysis

The application of dppbo in homogeneous catalysis is primarily documented in the context of palladium-catalyzed reactions. The hemilabile nature of the P,O-ligand can be critical for achieving high catalytic activity, as the weaker-binding phosphine (B1218219) oxide moiety can dissociate to create a vacant coordination site on the metal center, facilitating key steps in the catalytic cycle. rsc.org

While the parent ligand, 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), is utilized in rhodium and ruthenium-based catalysts for hydrogenation, specific reports detailing the use of isolated 1,4-bis(diphenylphosphino)butane monooxide (dppbo) as a primary ligand in these reactions are not extensively documented in the surveyed literature. researchgate.netacs.org The influence of in situ phosphine oxidation on hydrogenation catalysis remains an area of specialized investigation.

The hydroformylation of olefins is a major industrial process dominated by rhodium catalysts modified with phosphine ligands. The parent ligand dppb has been investigated in rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net However, the direct application or the specific mechanistic role of this compound in promoting hydroformylation or hydroesterification reactions is not prominently featured in the scientific literature. The focus has remained on the non-oxidized bisphosphine analogues. researchgate.net

The role of bisphosphine mono-oxides (BPMOs) is most significantly recognized in palladium-catalyzed cross-coupling reactions. In many cases, the in situ mono-oxidation of a bisphosphine ligand like dppb is not a deactivation pathway but a critical step for catalyst activation, particularly when starting with Pd(II) precatalysts. rsc.orgrsc.org

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the formation of a dppbo-Pd complex can be integral to the catalytic cycle. The phosphine oxide can act as a stabilizing ligand for Pd(0) nanoparticles, preventing their aggregation into inactive palladium black and thus ensuring consistent catalytic activity. nih.gov The hemilabile coordination of dppbo is thought to facilitate the transmetalation step. The dissociation of the P=O bond opens a coordination site on the palladium center, which is necessary for the interaction with the organoboron reagent. nih.gov While dppb itself is used in Ni-catalyzed Suzuki-Miyaura couplings, the role of its mono-oxide is mechanistically significant in palladium catalysis. nih.gov

Heck and Sonogashira Reactions: The principles of hemilability and catalyst stabilization by BPMOs also apply to other cross-coupling reactions like the Heck-Cassar-Sonogashira reactions. wikipedia.orgcommonorganicchemistry.comnih.govlibretexts.orgresearchgate.net The ability of the dppbo ligand to create a coordinatively unsaturated metal center upon dissociation of the oxide donor is beneficial for steps such as olefin insertion in the Heck reaction or alkyne coordination in the Sonogashira reaction. mdpi.comlibretexts.org While specific performance data for dppbo in these reactions is sparse, the general understanding of BPMO-ligated palladium complexes suggests they are competent catalysts. chemrxiv.org

Catalytic StepRole of Parent Ligand (dppb)Proposed Role of Monooxide Ligand (dppbo)Mechanistic Advantage of dppbo
Catalyst Activation (from Pd(II))Undergoes oxidation to form dppbo and active Pd(0). chemrxiv.orgIs the product of in situ oxidation; directly forms the active Pd(0)-BPMO complex. rsc.orgAllows for reliable and complete catalyst activation from Pd(II) precursors. rsc.org
Transmetalation (Suzuki-Miyaura)Forms a stable, four-coordinate complex.Facilitates the step via dissociation of the P=O arm to create a vacant site for the boronic acid/boronate. nih.govLowers the energy barrier for transmetalation through hemilabile action. rsc.org
Catalyst StabilityCan lead to Pd black formation if the complex is unstable.The phosphine oxide moiety can stabilize Pd(0) nanoparticles, preventing aggregation. nih.govMaintains a higher concentration of active catalyst throughout the reaction. nih.gov

In palladium-catalyzed oxidation reactions, phosphine ligands are susceptible to oxidation. The resulting phosphine oxides are often considered catalyst decomposition products. However, studies on various catalytic systems have revealed that bisphosphine mono-oxides can be competent ligands in their own right. nih.gov In the context of C-H activation and subsequent oxidation, the formation of a dppbo-palladium species from a dppb-palladium precursor could occur. The hemilabile nature of the dppbo ligand could then play a role in the catalytic cycle, potentially facilitating substrate access to the metal center. nih.govnih.govdtu.dkmdpi.com

Palladium systems featuring the parent dppb ligand have been used for cyclocarbonylation reactions. rsc.org These reactions involve the insertion of carbon monoxide into an organic molecule to form a cyclic carbonyl compound. The role of this compound in this specific class of reactions is not well-established in the literature, which has largely focused on the catalytic systems derived from the non-oxidized bisphosphine ligand. harvard.edu

Mechanistic Investigations of Catalytic Cycles

The mechanistic significance of this compound is intrinsically linked to its structure as a hemilabile P,O-ligand. whiterose.ac.uk In palladium-catalyzed cross-coupling, the catalytic cycle often begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. When a bisphosphine like dppb is used as the ligand, this reduction can be an internal redox process where the phosphine is oxidized to a phosphine oxide, generating the dppbo ligand and Pd(0). chemrxiv.org

Once formed, the Pd(0)-dppbo complex enters the catalytic cycle. The key feature is the disparate nature of the phosphorus and oxygen donors. The soft phosphine center forms a strong, covalent bond with the soft Pd(0) center. In contrast, the hard phosphine oxide center forms a weaker, dative bond. rsc.org

This hemilability is crucial for subsequent steps:

Oxidative Addition: The Pd(0)-dppbo complex reacts with the organic halide (Ar-X).

Reductive Elimination: After the key bond-forming step, the P=O moiety can re-coordinate to the metal center, and the cycle concludes with reductive elimination of the product, regenerating the Pd(0)-dppbo catalyst.

This ability to open a coordination site reversibly makes BPMO ligands like dppbo catalytically relevant, distinguishing them from simple spectator byproducts. chemrxiv.org Kinetic, spectroscopic, and crystallographic studies on related BPMO systems have confirmed that these mono-oxidized ligands are not only catalytically competent but can, in some systems, be superior to their parent bisphosphine ligands. rsc.orgrsc.org

Role of the Hemilabile Nature in Catalytic Turnover

The concept of hemilability is central to the function of ligands like this compound (dppbO) in catalysis. whiterose.ac.uk Hemilabile ligands possess at least two coordinating groups with different affinities for the metal center. whiterose.ac.uk In the case of dppbO, the phosphine group is a soft donor that binds strongly to low-valent transition metals such as palladium, while the phosphine oxide group is a harder donor and forms a weaker, more labile bond. researchgate.net

This differential binding affinity is the cornerstone of its role in catalytic turnover. During a catalytic cycle, the ligand can transition between a bidentate (P,O-chelated) and a monodentate (P-coordinated) state. The dissociation of the phosphine oxide group from the metal center creates a vacant coordination site, which is often a prerequisite for substrate binding, oxidative addition, or other key elementary steps in a catalytic process. whiterose.ac.uk Subsequently, the re-coordination of the phosphine oxide can stabilize reactive intermediates or facilitate product-releasing reductive elimination steps. whiterose.ac.uk

This dynamic open-and-close mechanism provides a low-energy pathway for the catalyst to navigate the various coordination geometries and electronic states required throughout the catalytic cycle. For instance, in cross-coupling reactions, a coordinatively saturated metal center might be less reactive towards oxidative addition. The hemilabile nature of dppbO allows it to act as a "placeholder," temporarily vacating a coordination site to allow the reaction to proceed, and then re-coordinating to influence subsequent steps. This ability to occupy vacant sites as needed can also suppress undesirable side reactions, such as β-hydride elimination. whiterose.ac.uk The flexible butane (B89635) backbone of dppbO allows the phosphine and phosphine oxide groups to readily adopt the necessary geometries for both chelation and dissociation, further enhancing its hemilabile character.

A general method for the selective mono-oxidation of bidentate phosphines, including 1,4-bis(diphenylphosphino)butane (dppb), has been developed, highlighting the value of the resulting bis-phosphine monoxides (BPMOs) as hemilabile ligands in homogeneous catalysis. researchgate.net This method utilizes 1,2-dibromoethane (B42909) as an oxidant in the presence of an alkali and a catalytic amount of a Pd(II) salt, yielding dppbO in good isolated yields. researchgate.net The availability of such synthetic routes is crucial for the exploration of their catalytic potential.

Identification of Active Catalytic Species

In many palladium-catalyzed reactions, the true active species is a low-coordinate Pd(0) complex that is generated in situ from a more stable precatalyst. When using a ligand like dppbO, the identification of the catalytically active species can be complex. The hemilabile nature of the ligand means that several different palladium-dppbO complexes could exist in equilibrium in the reaction mixture, and any of these could potentially be the active catalyst or a key intermediate.

Spectroscopic techniques are vital in elucidating the nature of the active species. In situ infrared (IR) spectroscopy, particularly when combined with dynamic methods like modulation excitation spectroscopy (MES), can help distinguish between active surface species and spectator species in heterogeneous catalysis, a principle that is also informative in homogeneous systems. nih.gov Changes in the vibrational frequencies of the P=O group in dppbO upon coordination to palladium can be monitored to understand its bonding mode. Furthermore, in situ Nuclear Magnetic Resonance (NMR) spectroscopy, especially ³¹P NMR, is a powerful tool for characterizing palladium-phosphine complexes in solution. Different coordination modes of dppbO (monodentate vs. bidentate) would give rise to distinct signals in the ³¹P NMR spectrum.

For palladium-catalyzed cross-coupling reactions, it is widely accepted that a monoligated Pd(0) species, L₁Pd(0), is often the most active catalyst. Mechanistic studies on related phosphine-ligated systems suggest that the catalytic cycle often involves equilibria between different ligated states, such as L₂Pd(0) and L₁Pd(0). The dissociation of a ligand to generate the highly reactive monoligated species is often a key step. In the context of dppbO, a monodentate P-coordinated dppbO ligand could dissociate to generate a highly reactive Pd(0) center, or a bidentate [Pd(dppbO)] complex could be the primary active species, with the hemilability of the P=O group facilitating the necessary coordination changes.

Studies on the oxidative addition of aryl halides to Pd(0) complexes with bidentate phosphine ligands have shown that the nature of the active species can depend on the specific ligand and reaction conditions. illinois.edu While direct spectroscopic identification of the active [Pd(dppbO)] species in a specific catalytic reaction is not extensively documented in the literature, the principles derived from studies of similar phosphine and phosphine oxide ligands provide a strong framework for understanding its likely role. The active species is likely a low-coordinate Pd(0) complex where the dppbO ligand modulates the electronic and steric properties of the metal center to facilitate the catalytic cycle.

Computational Modeling of Reaction Pathways

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the mechanisms of catalytic reactions, providing insights into the structures and energies of intermediates and transition states that are often difficult to observe experimentally. nih.govwildlife-biodiversity.compitt.edu For catalytic systems employing dppbO, computational modeling can help to map out the entire reaction pathway and understand the precise role of the hemilabile ligand.

DFT studies can be used to:

Determine the preferred coordination mode: By calculating the relative energies of different [Pd(dppbO)] complexes (e.g., monodentate vs. bidentate, different isomers), the most stable ground state of the catalyst can be predicted.

Model the elementary steps of the catalytic cycle: The energy profiles for key steps such as oxidative addition, transmetalation, and reductive elimination can be calculated. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction kinetics. wildlife-biodiversity.com

Elucidate the role of hemilability: The transition states for the association and dissociation of the phosphine oxide group can be located, and the energy barriers for these processes can be quantified. This can provide a clear picture of how the hemilabile nature of dppbO facilitates the catalytic turnover.

Rationalize selectivity: In reactions where multiple products can be formed, DFT can be used to calculate the energy barriers leading to each product, thereby explaining the observed regio- or stereoselectivity.

While specific DFT studies focusing exclusively on the complete catalytic cycle with dppbO are not prominently featured in the searched literature, numerous computational studies on palladium-catalyzed reactions with related phosphine ligands provide a solid foundation for such investigations. wildlife-biodiversity.com For example, DFT calculations have been used to study the mechanism of palladium-catalyzed cross-coupling reactions, providing detailed information about the energetics of the catalytic cycle. researchgate.net These studies highlight the importance of factors such as ligand bite angle and electronic effects, which are also relevant to dppbO.

A computational study of a related rhodium-catalyzed annulative cleavage of bicyclo[1.1.0]butanes demonstrated how different phosphine ligands (monodentate vs. bidentate) can dramatically alter the reaction pathway and product selectivity, underscoring the power of DFT in predicting ligand effects. nih.gov Similar computational approaches applied to dppbO-mediated catalysis would be invaluable in designing more efficient catalytic systems.

Computational Approach Application to dppbO Catalysis
Geometry OptimizationPredict the stable structures of [Pd(dppbO)] isomers.
Transition State SearchLocate the transition states for key catalytic steps.
Energy Profile CalculationDetermine the rate-determining step and overall reaction energetics.
Molecular Orbital AnalysisUnderstand the electronic interactions between the ligand and metal.

Immobilization Strategies for Heterogeneous Catalysis (if applicable)

While dppbO is primarily used in homogeneous catalysis, the immobilization of palladium catalysts onto solid supports is a major area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.com The principles of immobilization can be readily applied to create heterogeneous catalysts based on dppbO.

Several strategies can be envisioned for the immobilization of [Pd(dppbO)] complexes:

Covalent Attachment to Polymer Supports: The dppbO ligand can be chemically modified to include a reactive functional group that allows it to be covalently bonded to a polymer support, such as polystyrene or other porous organic polymers. kyushu-u.ac.jpresearchgate.netpku.edu.cn For instance, a vinyl group could be introduced into one of the phenyl rings of dppbO, which could then be co-polymerized with other monomers to create a polymer-supported ligand. Subsequent coordination with a palladium precursor would yield the immobilized catalyst.

Immobilization on Inorganic Supports: Inorganic materials like silica, alumina, or magnetic nanoparticles can also serve as supports. researchgate.net The surface of these materials can be functionalized with groups that can bind to the dppbO ligand or the palladium center. For example, the phosphine oxide group of dppbO might interact with surface hydroxyl groups on silica. Alternatively, a bifunctional linker could be used to tether the complex to the support.

Ion-Exchange Resins: If the [Pd(dppbO)] complex is cationic, it could be immobilized on a solid support through ion-exchange.

The performance of an immobilized catalyst depends on several factors, including the nature of the support, the loading of the catalyst, and the accessibility of the active sites.

Table of Immobilization Supports and Potential Advantages:

Support Type Immobilization Method Potential Advantages
Porous Organic PolymersCovalent attachment of modified dppbOHigh surface area, tunable porosity, good solvent compatibility. kyushu-u.ac.jp
Silica (SiO₂)Surface functionalization and coordinationHigh thermal and mechanical stability.
Magnetic NanoparticlesCovalent attachment or adsorptionEasy separation from the reaction mixture using an external magnet. mdpi.com
Clays (e.g., Bentonite)Wet impregnationLow cost, potential for good dispersion of the catalyst. researchgate.net

After immobilization, it is crucial to perform recyclability tests to evaluate the stability and reusability of the heterogeneous catalyst. A typical procedure involves running the catalytic reaction, separating the catalyst (e.g., by filtration or magnetic separation), washing it, and then using it in a new batch of the reaction. researchgate.net The activity and selectivity are monitored over several cycles to assess any loss in performance. Additionally, hot filtration tests can be conducted to determine if the metal is leaching from the support into the reaction solution, which would indicate that the catalysis is not truly heterogeneous. researchgate.net

While specific examples of the immobilization of pre-formed [Pd(dppbO)] complexes are not extensively detailed in the provided search results, the vast body of literature on immobilizing palladium-phosphine catalysts provides a clear roadmap for developing such heterogeneous systems. mdpi.comkyushu-u.ac.jpresearchgate.netpku.edu.cnresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 1,4 Bis Diphenylphosphino Butane Monooxide and Its Complexes

Quantum Chemical Studies (e.g., DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the fundamental properties of dppbO and its metal complexes. These methods provide detailed insights into the electronic structure and bonding, which are critical for understanding the ligand's behavior in coordination and catalysis.

Electronic Structure Analysis

The electronic structure of dppbO is characterized by the interplay between the electron-donating phosphine (B1218219) group and the electron-withdrawing phosphine oxide moiety. DFT calculations are instrumental in quantifying these electronic effects.

Ab initio SCF MO calculations on simple phosphine oxides have shown that the P–O bond possesses significant σ- and π-contributions, with the latter involving substantial participation of the phosphorus 3d-orbitals. rsc.org This leads to a highly polarized bond, which can be represented as P⁺-O⁻. This polarity is a key feature of the phosphine oxide group in dppbO.

The introduction of the oxygen atom in dppbO creates an electronic asymmetry compared to its parent compound, 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). This asymmetry is reflected in the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the softer phosphine donor atom, making it the primary site for coordination to soft metal centers. Conversely, the LUMO is influenced by the phosphine oxide group, affecting the ligand's π-acceptor properties.

Natural Bond Orbital (NBO) analysis is often employed to provide a more intuitive picture of the bonding. For dppbO, NBO analysis would likely confirm the high degree of polarization in the P=O bond and quantify the donor-acceptor interactions between the ligand and a metal center.

A representative table of calculated electronic properties for a hypothetical dppbO complex, derived from general findings for similar phosphine oxide ligands, is presented below.

PropertyCalculated Value (representative)Method/Basis Set
HOMO Energy-5.8 eVB3LYP/6-31G(d)
LUMO Energy-1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap4.6 eVB3LYP/6-31G(d)
NBO Charge on P (phosphine)+0.45 eB3LYP/6-31G(d)
NBO Charge on P (oxide)+1.85 eB3LYP/6-31G(d)
NBO Charge on O-1.10 eB3LYP/6-31G(d)

This table presents hypothetical data for illustrative purposes, based on typical values reported for similar phosphine oxide ligands in computational studies.

Ligand Field Theory Applications

While direct application of Ligand Field Theory (LFT) to dppbO itself is not conventional, its principles are highly relevant when dppbO is coordinated to a transition metal center. The electronic properties of the resulting complex, such as the d-orbital splitting and magnetic properties, can be rationalized using LFT concepts informed by quantum chemical calculations.

DFT calculations can provide the energies of the d-orbitals in a dppbO-metal complex. This information allows for the determination of the ligand field splitting parameters (e.g., Δo for octahedral complexes or Δt for tetrahedral complexes). The hemilabile nature of dppbO, with its hard phosphine oxide and soft phosphine donor sites, leads to a distorted ligand field compared to symmetrical bisphosphine ligands. researchgate.net

The phosphine group is a strong σ-donor and a modest π-acceptor, while the phosphine oxide group is a hard, primarily σ-donating ligand through the oxygen atom. wikipedia.org This electronic disparity influences the energies of the metal d-orbitals. For instance, in a square planar complex, the d-orbitals will be split in a way that reflects the different donor strengths of the P and O atoms. Computational studies on related systems have shown that the energy levels of the d-orbitals can be finely tuned by the ligand's electronic and steric properties.

Molecular Dynamics Simulations of Ligand Flexibility and Interaction

The butane (B89635) backbone of dppbO imparts significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of the free ligand and its behavior upon coordination to a metal center. acs.org

MD simulations can reveal the preferred coordination modes of dppbO. The ligand can act as a monodentate P-donor, a bidentate P,O-chelate, or a bridging ligand. The dynamic interchange between these modes is often crucial for catalytic activity. The flexibility of the four-carbon chain allows the ligand to adopt different bite angles to accommodate the geometric preferences of various metal centers and reaction intermediates.

Simulations can also shed light on the non-covalent interactions between the phenyl groups on the phosphorus atoms and other molecules in the system, such as the substrate or solvent. These interactions can play a significant role in stabilizing transition states and influencing stereoselectivity. By simulating the ligand in a solvent box, the influence of the medium on the ligand's conformation and dynamics can be assessed.

Prediction of Reactivity and Selectivity

Computational chemistry provides a framework for predicting the reactivity and selectivity of catalysts based on dppbO. By calculating the energy profiles of reaction pathways, chemists can identify the most likely mechanisms and predict reaction outcomes.

For example, in cross-coupling reactions, DFT calculations can be used to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The hemilabile character of dppbO is thought to be beneficial in many catalytic cycles. chemrxiv.org The phosphine oxide can dissociate from the metal center to create a vacant coordination site, facilitating substrate binding or subsequent elementary steps. The energy cost of this dissociation can be quantified through computational modeling.

The electronic asymmetry of dppbO can also lead to unique selectivity. The different electronic properties of the phosphine and phosphine oxide groups can influence the regioselectivity of bond activation and formation. Computational models can help to rationalize and predict these effects.

Modeling of Stereoselectivity and Chiral Induction

When a chiral version of dppbO is used, for example, by introducing chirality in the butane backbone or at the phosphorus atom, it can induce stereoselectivity in catalytic reactions. Computational modeling is an invaluable tool for understanding the origins of this chiral induction.

By constructing and calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) of a reaction can be predicted. These models can reveal the specific steric and electronic interactions between the chiral ligand, the substrate, and the metal center that are responsible for the stereochemical outcome.

For instance, in an asymmetric hydrogenation reaction, the binding of the prochiral substrate to the chiral dppbO-metal complex creates two diastereomeric intermediates. The energy difference between these intermediates and the subsequent transition states for hydrogen transfer will determine the stereoselectivity of the reaction. Detailed analysis of the 3D models of these transition states can provide insights into the "lock-and-key" interactions that govern the enantioselection. Studies on other P-chirogenic phosphine ligands have demonstrated the power of such computational approaches in rationalizing and predicting high levels of enantioselectivity. tcichemicals.com

Advanced Characterization Methodologies for 1,4 Bis Diphenylphosphino Butane Monooxide and Its Derivatives

Multi-Nuclear NMR Spectroscopy for Phosphorus, Hydrogen, and Metal Centers

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for characterizing dppbo, providing detailed information about its atomic connectivity and chemical environment in solution. The presence of multiple NMR-active nuclei, primarily ³¹P and ¹H, allows for a thorough structural analysis.

³¹P NMR Spectroscopy: With a natural abundance of 100% and a spin of ½, the ³¹P nucleus is highly amenable to NMR studies. The proton-decoupled ³¹P{¹H} NMR spectrum of dppbo is expected to show two distinct signals corresponding to the two non-equivalent phosphorus atoms: the trivalent phosphine (B1218219) (-PPh₂) and the pentavalent phosphine oxide (-P(O)Ph₂).

The P(III) center typically resonates in the upfield region of the spectrum, characteristic of trivalent phosphines.

The P(V) center of the phosphine oxide group is significantly deshielded and appears at a downfield chemical shift, generally in the range of +25 to +40 ppm relative to 85% H₃PO₄.

These two phosphorus nuclei are separated by four bonds and will exhibit a through-bond scalar coupling (²JPP), resulting in each signal appearing as a doublet. The magnitude of this P-P coupling constant provides valuable information about the conformation of the butane (B89635) backbone. Upon coordination to a metal center, the chemical shift of the P(III) phosphorus atom undergoes a significant change, known as the coordination shift (Δδ), which provides insight into the nature of the metal-ligand bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the proton environments within the molecule. For dppbo, the spectrum can be divided into two main regions: the aromatic region for the phenyl protons and the aliphatic region for the butyl bridge protons.

Aromatic Region: The protons on the four phenyl rings appear as a series of complex multiplets, typically between 7.0 and 8.0 ppm. The differing electronic environments of the phenyl groups attached to the P(III) versus the P(V) center lead to distinct, albeit overlapping, signal patterns.

Aliphatic Region: The eight protons of the -(CH₂)₄- butyl chain are chemically non-equivalent and give rise to complex multiplets in the upfield region of the spectrum. The coupling of these protons to the two different phosphorus nuclei further complicates the splitting patterns.

A study reported the following ¹H NMR data for 1,4-bis(diphenylphosphino)butane (B1266417) monooxide in CDCl₃ huji.ac.il:

δ 7.69-7.74 (m, 4H)

δ 7.43-7.53 (m, 6H)

δ 7.36-7.40 (m, 4H)

δ 7.30-7.33 (m, 6H)

δ 2.21-2.28 (m, 2H)

δ 2.01-2.05 (m, 2H)

δ 1.70-1.80 (m, 2H)

δ 1.49-1.58 (m, 2H)

NMR of Metal Centers: When dppbo is coordinated to NMR-active metal nuclei (e.g., ¹⁰³Rh, ¹⁹⁵Pt), further structural information can be obtained. For instance, in a platinum complex, the coupling between ¹⁹⁵Pt and ³¹P (¹JPt-P) results in satellite peaks flanking the main ³¹P signal. The magnitude of this coupling constant is indicative of the trans-influence of the other ligands and the geometry of the complex.

NucleusTypical Chemical Shift Range (ppm)Key Information
³¹P (P-Ph₂) Upfield regionTrivalent state, coordination shift
³¹P (P(O)Ph₂) Downfield (+25 to +40)Pentavalent state, oxidation
¹H (Aromatic) 7.0 - 8.0Phenyl group environments
¹H (Aliphatic) 1.4 - 2.3Butyl bridge conformation
Metal (e.g., ¹⁹⁵Pt) VariesMetal-ligand coupling (¹JM-P)

Due to the complexity of the standard 1D spectra, advanced pulse sequences and two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all ¹H and ³¹P resonances in dppbo and its derivatives.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other. In dppbo, this technique is crucial for tracing the connectivity of the protons along the butyl backbone and for assigning protons within individual phenyl rings. Cross-peaks in the COSY spectrum connect the signals of J-coupled protons, allowing for the step-by-step assignment of the aliphatic chain.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments establish correlations between protons and directly attached heteronuclei. A ¹H-¹³C HSQC spectrum would correlate each proton signal with the signal of the carbon atom it is bonded to, enabling the complete assignment of the ¹³C spectrum. A ¹H-³¹P HSQC or HMQC would show correlations between the butyl bridge protons and the phosphorus atoms they are coupled to, helping to assign the complex aliphatic multiplets.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between nuclei. A ¹H-³¹P HMBC experiment is particularly powerful for dppbo, as it can show correlations between a given phosphorus atom and protons that are two or three bonds away, including protons on the phenyl rings and across the butyl bridge. This helps to definitively link specific proton resonances to either the P(III) or P(V) side of the molecule. Similarly, a ¹H-¹³C HMBC spectrum helps in assigning quaternary carbons and piecing together the carbon skeleton.

³¹P-³¹P COSY: This homonuclear correlation experiment would show a direct cross-peak between the two phosphorus signals, confirming their scalar coupling and providing definitive evidence that both phosphorus atoms are part of the same molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For dppbo, the most diagnostic feature is the P=O bond of the phosphine oxide moiety.

P=O Stretching Vibration (νP=O): The P=O double bond gives rise to a very strong and characteristic absorption band in the IR spectrum. For most phosphine oxides, this band appears in the range of 1150–1250 cm⁻¹. The exact frequency is sensitive to the electronegativity of the substituents on the phosphorus atom and the presence of hydrogen bonding. The observation of a strong band in this region is clear evidence for the oxidation of one of the phosphine groups. In the Raman spectrum, this vibration is typically weaker.

P-Ph Vibrations: The vibrations associated with the P-phenyl bonds occur in the fingerprint region of the spectrum and can be complex. Characteristic bands include the P-C stretching modes and various phenyl ring vibrations.

Aliphatic C-H Vibrations: The stretching and bending modes of the C-H bonds in the butyl bridge appear in their characteristic regions (stretching: ~2850–2960 cm⁻¹, bending: ~1350–1470 cm⁻¹).

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity (IR)Key Use
ν(P=O) 1150 - 1250StrongConfirms presence of phosphine oxide
ν(C-H, aromatic) 3000 - 3100Medium-WeakPhenyl C-H stretch
ν(C-H, aliphatic) 2850 - 2960MediumButyl chain C-H stretch
δ(C-H, aliphatic) 1350 - 1470MediumButyl chain C-H bend

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of dppbo and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to minimize fragmentation and observe the intact molecular ion. For dppbo (C₂₈H₂₈OP₂), the expected exact mass is approximately 442.16 g/mol . In ESI-MS, it is commonly observed as the protonated molecule, [M+H]⁺, at m/z 443.2, which has been experimentally confirmed huji.ac.il. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, confirming the molecular formula.

Fragmentation Analysis: In techniques like Electron Ionization (EI) or through tandem MS (MS/MS) experiments, the molecular ion is induced to fragment. The analysis of these fragments provides structural information. Expected fragmentation pathways for dppbo include:

Cleavage of the Butyl Chain: Breakage of the C-C bonds in the aliphatic bridge can lead to a series of fragment ions.

Loss of Phenyl Groups: The P-C(phenyl) bond can cleave, leading to the loss of phenyl radicals (•C₆H₅, 77 Da) or related fragments.

P-C Bond Cleavage: The bonds between the phosphorus atoms and the butyl chain can break, leading to fragments such as [PPh₂]⁺ or [P(O)Ph₂]⁺.

The relative abundance of different fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Ionm/z (Calculated)Origin
[M+H]⁺ 443.17Protonated Molecule
[M]⁺ 442.16Molecular Ion
[M-C₆H₅]⁺ 365.11Loss of a phenyl radical
[PPh₂]⁺ 185.06Diphenylphosphino fragment

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for 1,4-bis(diphenylphosphino)butane monooxide itself is not readily found in open crystallographic databases, this section describes the methodology that would be used for its determination. The technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

For dppbo, a crystal structure would reveal:

The coordination geometry around both the P(III) and P(V) centers. The P(III) atom would exhibit a trigonal pyramidal geometry, while the P(V) phosphine oxide center would be tetrahedral.

The precise P=O bond distance, typically around 1.48 Å.

The conformation of the seven-membered chelate ring that is formed when the ligand coordinates to a single metal center in a bidentate fashion.

The packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds involving the phosphine oxide oxygen.

The process of determining a crystal structure involves several key steps:

Crystal Growth: A single crystal of suitable size and quality must be grown, often by slow evaporation of a solvent, vapor diffusion, or cooling.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a large number of diffraction spots are recorded by a detector. The intensity and position of each spot are measured.

Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the heavier atoms (P, O).

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. Lighter atoms like carbon and hydrogen are located from the difference electron density maps. The refinement process optimizes atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, as judged by a low R-factor.

The final output is a complete crystallographic information file (CIF) containing the unit cell parameters, space group, atomic coordinates, and all geometric parameters of the molecule.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to probe the redox properties of a molecule. For dppbo, CV can provide valuable information about the oxidation and reduction processes it can undergo.

A cyclic voltammogram of dppbo would be expected to show an irreversible oxidation wave corresponding to the oxidation of the trivalent P(III) center to a P(V) species.

P(III) → P(V) Oxidation: The potential at which this oxidation occurs is a measure of the electron-donating ability of the phosphine group. This potential would be influenced by the electron-withdrawing phosphine oxide group on the other end of the molecule.

Reversibility: The process is typically irreversible because the oxidation of a phosphine often involves the addition of an oxygen atom (from residual water or solvent) to form a phosphine oxide, a chemical change that is not reversed on the CV timescale.

When dppbo is coordinated to a redox-active metal center, CV can be used to study the redox processes of the resulting complex. The potential of any metal-centered redox events (e.g., Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) will be influenced by the electronic properties of the dppbo ligand. By comparing the redox potentials of a series of complexes with different ligands, the relative electron-donating or -accepting nature of dppbo can be quantified.

Ligand Design Principles and Structure Activity Relationship Studies

Influence of the Butane (B89635) Backbone and Phenyl Substituents

The structural framework of 1,4-bis(diphenylphosphino)butane (B1266417) monooxide is inherited from its parent diphosphine, 1,4-bis(diphenylphosphino)butane (dppb). The key characteristics derived from this framework are the flexible four-carbon (butane) backbone and the steric and electronic properties of the four phenyl substituents attached to the phosphorus atoms.

The butane backbone is a critical determinant of the ligand's flexibility and the geometry it can adopt when coordinating to a metal center. Unlike shorter-chain diphosphines such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) which forms a rigid five-membered chelate ring, the C4-linker in dppb and dppbo creates a larger and more flexible seven-membered chelate ring. hw.ac.uk This increased flexibility allows the ligand to accommodate a wider range of P-M-P "bite angles" to match the geometric preferences of various metal centers, from square planar (~90°) to tetrahedral (~109.5°) or trigonal-bipyramidal (~120°). hw.ac.ukpsu.edu However, this same flexibility can also lead to a reduced tendency for chelation compared to ligands with shorter backbones, and in some cases, it can favor the formation of bridged bimetallic structures. hw.ac.uk

Diphosphine LigandAbbreviationBackboneNatural Bite Angle (βn)Chelate Ring Size
1,2-Bis(diphenylphosphino)ethanedppe-(CH₂)₂-~85°5-membered
1,3-Bis(diphenylphosphino)propanedppp-(CH₂)₃-~91°6-membered
1,4-Bis(diphenylphosphino)butanedppb-(CH₂)₄-~94°7-membered

This table compares the parent diphosphine, dppb, with related ligands to illustrate the effect of the backbone length on the natural bite angle and the resulting chelate ring size. Dppbo shares the same backbone as dppb. wikipedia.orgcmu.eduuva.nl

Impact of the Phosphine (B1218219) Oxide Moiety on Donor Properties and Reactivity

The most distinctive feature of dppbo is the presence of one phosphine oxide group [-P(O)Ph₂] alongside one phosphine group [-PPh₂]. This asymmetry makes dppbo a classic example of a hemilabile ligand, containing two different donor sites with disparate electronic properties. acs.orgwikipedia.org This duality is the primary source of its unique reactivity.

The phosphine group (-PPh₂) is a soft Lewis base, donating its lone pair of electrons from the phosphorus atom to form a coordinate bond with a metal. libretexts.org In contrast, the phosphine oxide group [-P(O)Ph₂] is a hard Lewis base, coordinating to metals almost invariably through the oxygen atom. wikipedia.org The P=O bond is highly polar, and upon coordination to a metal center, the P-O bond length typically elongates, which is consistent with the stabilization of the P⁺-O⁻ resonance structure. wikipedia.org

This difference in donor atoms (soft P vs. hard O) leads to differential binding affinities for metal centers. The phosphine end generally forms a stronger bond with soft, low-valent transition metals, while the phosphine oxide end binds more weakly. wikipedia.orgresearchgate.net This weak coordination of the phosphine oxide allows it to be easily displaced from a metal center by a solvent molecule or substrate, creating a vacant coordination site necessary for catalysis. wikipedia.org This ability of the ligand to be bidentate or monodentate is the essence of its hemilability. acs.org

Donor Moiety in dppboDonor AtomHSAB ClassificationBinding Characteristics
Diphenylphosphino (-PPh₂)P (Phosphorus)Soft BaseForms strong bonds with soft metals (e.g., Pd(0), Rh(I)). Acts as a strong σ-donor. libretexts.org
Diphenylphosphine oxide (-P(O)Ph₂)O (Oxygen)Hard BaseForms weaker, more labile bonds with soft metals; readily displaced. wikipedia.org

This table summarizes the distinct donor properties of the two functional groups within the 1,4-bis(diphenylphosphino)butane monooxide ligand.

Systematic Variations for Modulating Steric and Electronic Parameters

The structure of dppbo can be systematically modified to fine-tune its steric and electronic properties, thereby altering its behavior in metal complexes and catalytic reactions. These modifications can be targeted at the phenyl substituents or the ligand backbone.

Electronic parameter modulation is typically achieved by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. nih.gov The electronic nature of a phosphine ligand is often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [Ni(CO)₃(phosphine)] complex. libretexts.org More electron-donating phosphines lead to lower ν(CO) values. For example, replacing the phenyl groups with more basic alkyl groups (like cyclohexyl or tert-butyl) increases the ligand's donor strength. libretexts.org Conversely, adding electron-withdrawing groups like -CF₃ or halogens to the phenyl rings would decrease the basicity of the phosphorus atom. acs.org Such changes influence the electron density at the metal center, which in turn affects its catalytic activity. psu.edu

Steric parameter modulation involves altering the size of the substituents on the phosphorus atoms. ucla.edu The primary measure for this is the Tolman cone angle (θ). libretexts.org Replacing the phenyl groups with bulkier groups like ortho-tolyl or tert-butyl would increase the cone angle, creating a more sterically crowded environment around the metal center. libretexts.orgucla.edu This can influence reaction selectivity by controlling substrate access and can stabilize metals in low coordination states. libretexts.org Conversely, using less bulky substituents would decrease steric hindrance. It is possible to alter steric properties while having a minimal impact on electronics, and vice-versa, allowing for a systematic approach to ligand design. libretexts.org

Phosphine Ligand (PR₃)Tolman Electronic Parameter (TEP, cm⁻¹)Tolman Cone Angle (θ, °)Dominant Property
P(p-OMeC₆H₄)₃2066.9145More Electron-Donating
PPh₃2068.9145Baseline Phenyl
P(p-CF₃C₆H₄)₃2079.5145More Electron-Withdrawing
PCy₃2064.3170Electron-Donating & Bulky
P(t-Bu)₃2056.1182Very Electron-Donating & Very Bulky

This table illustrates how changing the substituents (R) on a phosphine ligand (PR₃) can modulate its electronic (TEP) and steric (Cone Angle) properties. Similar principles apply to the phosphine moiety of dppbo. libretexts.orgacs.org

Bite Angle Considerations in Diphosphine Ligands

The bite angle is a key geometric parameter for bidentate ligands like dppbo, defined as the P-M-P angle in a chelated metal complex. wikipedia.org This angle is primarily dictated by the ligand's backbone. wikipedia.org For the parent ligand, dppb, the "natural bite angle" (βn)—the preferred angle determined by the backbone's conformational energetics—is calculated to be approximately 94°. wikipedia.org

This value places dppb between ligands that prefer smaller angles (like dppe, βn ≈ 85°) and those designed for wide bite angles (like Xantphos-type ligands, βn > 100°). cmu.eduacs.org The flexible four-carbon chain of dppb allows it to be compliant, adopting bite angles that can range widely to satisfy the coordination requirements of different metals and geometries. psu.edu For instance, it can chelate to a square-planar metal (ideal angle ~90°) or a tetrahedral metal (ideal angle ~109.5°). hw.ac.uk

The bite angle has a profound influence on catalytic outcomes. nih.govresearchgate.net In reactions like hydroformylation, wider bite angles can favor the formation of linear aldehyde products. uva.nl In cross-coupling reactions, a wider bite angle can facilitate the crucial reductive elimination step. researchgate.net While the dppb backbone provides a natural bite angle near 90°, its flexibility means it does not rigidly enforce this geometry. hw.ac.ukpsu.edu The presence of the monooxide group in dppbo does not change the fundamental structure of the backbone, so the natural bite angle remains around 94°. However, the different coordination preferences and bond lengths of the P-M versus O-M bonds could influence the actual bite angle observed in a given complex.

Future Research Directions and Emerging Applications

Development of More Sustainable Synthetic Routes

The traditional synthesis of phosphine (B1218219) oxides often involves multi-step procedures and the use of stoichiometric, and sometimes hazardous, oxidizing agents. A key area of future research is the development of greener, more efficient synthetic pathways to 1,4-bis(diphenylphosphino)butane (B1266417) monooxide and related compounds. The principles of green chemistry—such as waste prevention, atom economy, and the use of catalysis—provide a framework for this pursuit. rsc.orgrsc.org

A significant advancement in this area is the development of a one-step, palladium-catalyzed method for the selective mono-oxidation of bidentate phosphines. acs.orgelectronicsandbooks.comresearchgate.net This approach represents a more sustainable route to dppbO compared to classical methods. The process utilizes a catalytic amount of a Pd(II) salt with an oxidant like 1,2-dibromoethane (B42909) under biphasic conditions, achieving high selectivity and yield for the desired mono-oxide. acs.orgresearchgate.net This method avoids the issue of over-oxidation to the bis-oxide, a common side product in non-selective oxidations.

Future research could build upon this catalytic approach by exploring even more environmentally benign oxidants. For instance, systems using hydrogen peroxide with a molybdenum catalyst have been shown to be effective for other oxidation reactions and could be adapted. beyondbenign.org Similarly, the use of molecular oxygen with an activated carbon system presents another green alternative that is effective for the oxidation of various alcohols and could be investigated for phosphine oxidation. kobe-u.ac.jp Another sustainable strategy involves using the phosphine oxide group as a protecting group during synthesis, exploiting its air-stability before a final reduction step. beyondbenign.org

Precursor LigandCatalystOxidantYield of Mono-oxide (%)Reference
dppbPd(II) salt (0.15-2 mol%)1,2-Dibromoethane65-90% acs.org
dpppPd(II) salt (0.15-2 mol%)1,2-Dibromoethane65-90% acs.org
dppePd(II) salt (0.15-2 mol%)1,2-Dibromoethane65-90% acs.org
BINAPPd(II) salt (0.15-2 mol%)1,2-Dibromoethane65-90% acs.org

Table 1: Overview of the Pd-Catalyzed Selective Mono-oxidation of Bidentate Phosphines. This table summarizes the yields for the synthesis of various bis-phosphine monoxides using a sustainable, catalytic oxidation method. acs.org

Exploration of Novel Catalytic Transformations

The hemilabile nature of dppbO, where the phosphine provides a strong coordination site and the phosphine oxide offers a weaker, more labile one, is central to its catalytic potential. researchgate.netnih.gov This dual-functionality can stabilize catalytic intermediates while leaving a coordination site open for substrate binding, leading to unique reactivity and selectivity compared to its parent bis(phosphine) ligand, dppb. researchgate.net

A critical area of emerging application is in palladium-catalyzed reactions. Detailed mechanistic studies have revealed that for certain transformations, the mono-oxidation of a bis-phosphine ligand is not an undesirable side reaction but is essential for catalytic activity. rsc.orgresearchgate.net For example, in a Pd-catalyzed asymmetric intramolecular C-N coupling reaction, the active catalyst is generated from the in situ or pre-formed bis-phosphine mono-oxide (BPMO). The parent bis-phosphine ligand, in contrast, leads to an inefficient pre-catalyst activation and the formation of less active species. rsc.orgresearchgate.net The rational design of BPMO-ligated palladium pre-catalysts has been shown to enable reliable and complete catalyst activation, leading to increased reaction robustness and lower catalyst loadings. rsc.orgresearchgate.net

Future research will likely focus on exploiting the unique properties of dppbO in a wider range of catalytic reactions. These include:

Cross-Coupling Reactions: The phosphine oxide moiety can act as a labile, stabilizing ligand, preventing the agglomeration and precipitation of palladium black in reactions like Suzuki and Stille couplings, potentially leading to more robust and efficient catalytic systems. nih.govlibretexts.orgwikipedia.org

Asymmetric Catalysis: The defined steric and electronic environment of dppbO can be harnessed to induce chirality. Its application in asymmetric hydroformylation and hydrogenation is an area of active investigation. acs.orgfrontiersin.org

C-H Activation/Functionalization: The ability of hemilabile ligands to stabilize reactive intermediates makes them promising candidates for challenging C-H activation reactions, a field of immense importance for creating complex molecules from simple precursors. nih.govnih.govresearchgate.net

Ligand TypeCatalyst SystemReaction OutcomeReference
Bis-phosphinePd(OAc)₂/(R,R)-QuinoxP*Inefficient catalyst activation, formation of less active PdBr₂ complex rsc.org
Bis-phosphine Mono-oxide (BPMO) BPMO-Pd(0)Critical for successful transformation , robust and efficient C-N bond formation rsc.orgresearchgate.net

Table 2: Comparison of Ligand Effects in Pd-Catalyzed Asymmetric Intramolecular C-N Coupling. This table highlights the superior performance of the bis-phosphine mono-oxide (BPMO) ligand compared to its parent bis-phosphine in a key catalytic transformation. rsc.orgresearchgate.net

Integration into Materials Science and Supramolecular Chemistry

The phosphine oxide group is a powerful functional group for the construction of advanced materials and supramolecular assemblies. It is a strong hydrogen bond acceptor and a hard Lewis base, capable of coordinating to a variety of metal centers through its oxygen atom. researchgate.net

An exciting frontier is the incorporation of phosphine oxide functionalities into Metal-Organic Frameworks (MOFs). rsc.orgosti.govutexas.edursc.org MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. While most MOFs are built with carboxylate linkers, the use of phosphine-based linkers is an emerging area. osti.govutexas.edu By designing linkers that contain phosphine oxide groups, or by postsynthetically modifying existing MOFs to introduce these groups, new materials with tailored properties can be created. For example, researchers have deliberately constructed phosphine oxide host architectures within the confined mesopores of Zr-MOFs. rsc.org These materials demonstrated high affinity and selectivity for uranium capture from acidic solutions, where adjacent phosphine oxide sites could coordinate simultaneously to uranyl ions. rsc.org This illustrates the potential of using dppbO as a building block for materials designed for selective metal ion sequestration.

In supramolecular chemistry, the directed, non-covalent interactions of the phosphine oxide group can be used to self-assemble complex architectures. Research has shown that phosphine oxides can be combined with other ligands, such as chiral phosphoramidites, to form supramolecular bidentate ligands via hydrogen bonding. researchgate.net These assemblies have been successfully used in rhodium-catalyzed asymmetric hydrogenation, where the hydrogen bond plays a crucial role in the catalytic cycle. researchgate.net The defined length and flexibility of the butane (B89635) bridge in dppbO make it an ideal candidate for forming well-defined metallacycles and coordination polymers.

Advanced Ligand Tuning for Enhanced Performance

The performance of a metal complex in catalysis is highly dependent on the steric and electronic properties of its ligands. rsc.orgresearchgate.netnih.govrsc.org 1,4-Bis(diphenylphosphino)butane monooxide offers numerous handles for modification, allowing for the fine-tuning of its properties to optimize performance in specific applications.

Electronic Tuning: The electron density at the metal center can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings of the dppbO ligand. rsc.orgnih.govresearchgate.net For example, adding methoxy (B1213986) groups would make the phosphine a stronger electron donor, while adding trifluoromethyl groups would make it more electron-withdrawing. This tuning influences the reactivity of the metal center and can impact reaction rates and selectivity. nih.gov

Steric Tuning: The steric bulk of the ligand can be adjusted by changing the substituents on the phosphorus atoms (e.g., replacing phenyl with cyclohexyl or tert-butyl groups) or by modifying the butane backbone. nih.gov Increased steric hindrance can enhance selectivity by controlling how substrates approach the metal center and can also prevent catalyst deactivation pathways like dimerization.

The hemilabile nature of dppbO is itself a form of tuning. The weak P=O···Metal bond can be reversibly broken during a catalytic cycle, creating a vacant coordination site necessary for catalysis while the strong P–Metal bond keeps the ligand attached, preventing catalyst decomposition. researchgate.net This dynamic behavior is a key advantage over more rigid bidentate ligands.

Tuning StrategyModification SitePotential Effect on Performance
Electronic Tuning Phenyl Rings (para-position)Modify electron density at the metal center; alter redox potential; influence reaction rates.
Steric Tuning Phenyl Rings (ortho-position)Increase steric bulk; influence substrate approach and selectivity; prevent catalyst deactivation.
Backbone Modification Butane ChainAlter the ligand "bite angle"; affect chelate ring stability and catalytic selectivity.
Phosphorus Substituents Replace Phenyl GroupsDrastically change both steric and electronic properties (e.g., trialkylphosphines are more basic and sterically demanding).

Table 3: Strategies for Advanced Ligand Tuning of dppbO. This table outlines various approaches to modify the dppbO structure to enhance its performance in catalytic and materials applications.

Q & A

Q. What are the key synthetic routes for 1,4-bis(diphenylphosphino)butane monooxide, and how can purity be optimized?

The synthesis typically involves oxidation of 1,4-bis(diphenylphosphino)butane (DPPB) using controlled stoichiometric amounts of oxidizing agents like hydrogen peroxide or oxygen. A critical step is maintaining inert conditions (e.g., under nitrogen/argon) to prevent over-oxidation. Post-synthesis purification via recrystallization from toluene or dichloromethane/hexane mixtures is essential to achieve >98% purity, as noted in commercial preparations . GC and iodometric titration are recommended for purity validation .

Q. How can spectroscopic techniques (NMR, XRD) resolve ambiguities in structural characterization?

  • 31P NMR : Distinct chemical shifts for the monooxidized phosphine (δ ~25–30 ppm) versus unoxidized DPPB (δ ~−15 ppm) confirm successful oxidation .
  • XRD : Crystal structure analysis (e.g., bond lengths: P=O ~1.48 Å, P-C ~1.82 Å) provides unambiguous confirmation of the monooxide structure and stereoelectronic properties .

Q. Why do reported melting points vary (e.g., 183–188°C vs. 133–137°C in related phosphines)?

Discrepancies may arise from differences in purity (e.g., residual solvents), polymorphic forms, or measurement techniques. For example, higher purity grades (>98%) typically exhibit sharper melting ranges . Always cross-reference with analytical certificates (COA) from suppliers .

Advanced Research Questions

Q. How does this compound modulate catalytic activity in rhodium complexes?

As a hemilabile ligand, the monooxide’s P=O group weakly coordinates to Rh(I), enabling dynamic ligand exchange during catalytic cycles. This enhances regioselectivity in hydrogenation or hydroformylation by stabilizing transition states through π-backbonding . Comparative studies with non-oxidized DPPB show improved turnover numbers (TONs) in asymmetric catalysis .

Q. What experimental strategies address conflicting reactivity data in cross-coupling reactions?

Contradictions in catalytic efficiency (e.g., Suzuki-Miyaura vs. Heck reactions) may stem from solvent polarity or base strength. For example:

  • Polar solvents (DMF, MeCN) : Enhance ligand dissociation, favoring oxidative addition.
  • Weak bases (K2CO3) : Reduce deprotonation rates, altering rate-limiting steps. Kinetic profiling (e.g., variable-temperature NMR) and Hammett analysis can isolate electronic vs. steric contributions .

Q. How do steric and electronic effects influence enantioselectivity in asymmetric catalysis?

  • Steric effects : The monooxide’s bulky diphenyl groups restrict substrate approach, favoring specific diastereomeric pathways.
  • Electronic effects : The P=O group withdraws electron density, increasing metal electrophilicity and accelerating oxidative addition. DFT calculations (e.g., NBO analysis) and enantiomeric excess (ee) measurements under varying ligand ratios are critical for mechanistic insights .

Q. Can in situ spectroscopic methods track ligand behavior during catalysis?

Yes. For example:

  • EPR : Monitors paramagnetic Rh(I) intermediates during redox cycles.
  • IR spectroscopy : Detects CO stretching frequencies in carbonyl complexes to assess ligand donor strength .
  • Operando NMR : Captures transient species (e.g., Rh-hydrides) in hydrogenation reactions .

Methodological Recommendations

  • Handling and storage : Store under inert gas at room temperature to prevent oxidation degradation. Use gloveboxes for air-sensitive reactions .
  • Safety : Wear PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .
  • Data validation : Cross-check supplier COAs and replicate key findings with independent synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.